
Cobalt silicofluoride
Overview
Description
Cobalt(II) silicofluoride (chemical formula: F₆SiCo, molecular weight: 201) is a cobalt-based inorganic compound characterized by its white crystalline powder form . It decomposes at 180°C and has a density of 2.679 g/cm³. The compound exhibits high water solubility (76.8 g/100 mL at 21.5°C), making it suitable for aqueous-phase industrial applications . Its hazardous properties include acute toxicity (H301+H311+H331) and skin/eye irritation (Xi), necessitating stringent safety protocols during handling . Primary applications span catalysis, magnetic material synthesis, and high-strength alloy production due to cobalt's inherent ferromagnetic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cobalt silicofluoride can be synthesized through the reaction of cobalt(II) fluoride with silicon tetrafluoride. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general reaction is as follows:
CoF2+SiF4→CoSiF6
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires precise control of temperature and pressure to optimize yield and purity. The use of high-purity reactants is essential to minimize impurities in the final product .
Chemical Reactions Analysis
Hydrolysis and Aquation Behavior
Cobalt fluoride complexes typically undergo hydrolysis in aqueous solutions, particularly under acidic conditions. For hypothetical cobalt silicofluoride (), the reaction mechanism might involve:
This is analogous to the behavior of hexaamminecobalt(III) complexes in aqueous solutions, where ligand exchange with water occurs readily .
Redox Reactivity
Cobalt(III) fluoride complexes are strong oxidizers, as seen in dinuclear cobalt(III) fluoride systems :
For this compound, similar redox activity might involve:
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Oxidation of organic substrates via electron transfer.
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Stabilization of high-valent cobalt intermediates through fluoride coordination.
Ligand Exchange Reactions
In fluorosilicate systems (e.g., ), fluoride ions exhibit dynamic ligand behavior. For example:
This mirrors the ligand substitution observed in cobalt(III) acetonitrile complexes .
Acid-Base Interactions
Silicofluoride ions () are weak bases and may react with strong acids:
In this compound, this could lead to decomposition under acidic conditions, releasing gas and .
Table 1: Hypothetical Reaction Pathways for this compound
Reaction Type | Equation | Observed Analogues |
---|---|---|
Hydrolysis | Hexaaquacobalt(II) | |
Oxidation | Cobalt(III)-F dimers | |
Ligand Substitution | Ammine complexes |
Challenges in Stability
Silicofluoride ligands are less stable than pure fluoride ligands due to:
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Ligand Lability : tends to dissociate in polar solvents.
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pH Sensitivity : Decomposition accelerates in acidic media.
Research Gaps and Recommendations
No experimental data for this compound exists in the reviewed literature. Future studies should focus on:
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Synthesis via metathesis: .
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Spectroscopic characterization (UV-Vis, NMR) to confirm coordination geometry.
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Reactivity screening with nucleophiles (e.g., , ).
Scientific Research Applications
Catalysis
Cobalt silicofluoride as a Catalyst:
this compound is primarily utilized as a catalyst in chemical reactions, particularly in fluorination processes. Its ability to activate carbon-fluorine (C-F) bonds makes it a valuable agent in organic synthesis. The compound facilitates the formation of fluorinated products, which are essential in pharmaceuticals and agrochemicals.
Case Study:
A study highlighted the use of this compound in the catalytic fluorination of p-toluoyl chloride, demonstrating its effectiveness in generating fluorinated compounds with high yields. The reaction conditions were optimized to maximize product formation, showcasing this compound's role in enhancing reaction efficiency .
Role in Environmental Remediation:
this compound is also being studied for its applications in environmental remediation. Its ability to bind with contaminants makes it a candidate for use in cleaning up heavy metal pollutants from water sources.
Case Study:
Research has demonstrated that this compound can effectively adsorb lead ions from aqueous solutions, reducing toxicity levels significantly. This property is particularly useful in treating industrial wastewater.
Biomedical Applications
Potential as an Anticancer Agent:
Recent studies have explored the potential of cobalt complexes, including this compound, as anticancer agents. The unique redox properties of cobalt allow these compounds to interact with biological molecules, potentially serving as imaging agents or therapeutic agents.
Case Study:
A study on cobalt complexes indicated their antiproliferative effects against cancer cells, suggesting that modifications to the cobalt structure could enhance their efficacy as drug candidates . The research emphasized the importance of the electronic properties of cobalt in developing new treatments for cancer.
Electrochemical Applications
Use in Battery Technology:
this compound and its derivatives are being researched for their applications in battery technology, particularly as cathode materials for lithium-ion batteries. Their high energy density and stability make them suitable for use in advanced energy storage systems.
Data Table: Electrochemical Performance
Material | Capacity (mAh/g) | Cycle Stability (%) |
---|---|---|
This compound | 554 | 84.7 |
Cobalt Fluoride Composite | 200 | >500 |
Mechanism of Action
The mechanism of action of cobalt silicofluoride involves its ability to interact with various molecular targets. In catalysis, it facilitates the activation of C-F bonds through its unique electronic properties. In biomedicine, it can interact with biological molecules, potentially serving as a contrast agent in imaging techniques .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Sodium Silicofluoride (Na₂SiF₆)
Structural and Functional Similarity :
- Sodium silicofluoride shares the silicofluoride anion ([SiF₆]²⁻) but differs in the cation (Na⁺ vs. Co²⁺).
- Applications : Widely used in water fluoridation and ceramics manufacturing .
- Health and Safety : Epidemiologically linked to elevated blood lead levels in children, suggesting synergistic toxicity with environmental lead .
Key Differences:
Property | Cobalt(II) Silicofluoride | Sodium Silicofluoride |
---|---|---|
Cation | Co²⁺ | Na⁺ |
Toxicity Profile | Acute toxicity (T) | Chronic lead interaction (Xi) |
Primary Use | Catalysis, alloys | Water treatment, ceramics |
Solubility in Water | 76.8 g/100 mL | ~75 g/100 mL (estimated) |
Cobalt(II) Tetrafluoroborate Hexahydrate (Co(BF₄)₂·6H₂O)
Structural Similarity :
- Contains Co²⁺ but substitutes [SiF₆]²⁻ with [BF₄]⁻.
- Properties : Molecular weight 340.63, CAS 15684-35-2, 96% purity .
- Applications : Electroplating, battery electrolytes, and catalysis due to boron’s electron-deficient character .
Key Differences:
Property | Cobalt(II) Silicofluoride | Cobalt(II) Tetrafluoroborate |
---|---|---|
Anion | [SiF₆]²⁻ | [BF₄]⁻ |
Stability | Decomposes at 180°C | Stable up to 300°C |
Industrial Relevance | Magnetic alloys | Electrochemical systems |
Cobaltic Sulfate (Co₂(SO₄)₃)
Functional Similarity :
- Both are cobalt salts but differ in anion (sulfate vs. silicofluoride).
- Properties : CAS 13478-09-6, molecular formula 2Co·3O₄S .
- Applications : Pigment production, electroplating, and redox catalysts .
Key Differences:
Property | Cobalt(II) Silicofluoride | Cobaltic Sulfate |
---|---|---|
Oxidation State | Co²⁺ | Co³⁺ |
Solubility | Highly soluble | Moderate solubility |
Hazard Classification | Acute toxicity | Corrosive (skin/eye damage) |
Biological Activity
Cobalt silicofluoride (CoSiF6) is a compound that has garnered attention for its potential biological applications, particularly in the fields of antimicrobial activity and cellular interactions. This article explores the biological activity of this compound, highlighting its mechanisms of action, effects on various biological systems, and relevant case studies.
This compound is a transition metal complex formed by the combination of cobalt ions with silicofluoride anions. The synthesis typically involves the reaction of cobalt salts with hydrofluoric acid and silica sources under controlled conditions. The resulting compound exhibits unique coordination properties due to the presence of cobalt, which can exist in multiple oxidation states.
Mechanisms of Biological Activity
1. Antimicrobial Properties:
Cobalt complexes, including this compound, have demonstrated significant antimicrobial activity. Research has shown that these compounds can inhibit the growth of various bacterial strains and fungi. The mechanisms underlying this activity include:
- DNA Intercalation: Cobalt complexes can intercalate into DNA structures, disrupting replication and transcription processes. This has been observed in studies where cobalt(II) complexes showed binding affinity to calf thymus DNA, leading to decreased metabolic activity in cultured cells .
- Oxidative Stress Induction: Cobalt compounds can generate reactive oxygen species (ROS), which contribute to cell damage and death in microbial cells .
2. Cytotoxic Effects:
While this compound exhibits antimicrobial properties, it also possesses cytotoxic effects on eukaryotic cells. Studies indicate that certain concentrations can lead to increased cellular damage, as evidenced by morphological changes and nuclear damage in treated cells . This duality—antimicrobial action coupled with cytotoxicity—highlights the need for careful dosage regulation in therapeutic applications.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial efficacy of cobalt(II) complexes against pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) values were determined for various strains, revealing that this compound showed potent activity against both Gram-positive and Gram-negative bacteria. The results indicated that at concentrations as low as 0.5 mM, significant growth inhibition was achieved .
Case Study 2: Cellular Interaction Studies
In another study focusing on the interaction of cobalt complexes with mammalian cells, it was found that exposure to this compound resulted in a dose-dependent decrease in cell viability. At higher concentrations (above 3 mM), substantial cytotoxicity was observed, correlating with increased levels of oxidative stress markers within the cells .
Table 1: Antimicrobial Activity of this compound
Microorganism | MIC (mM) | MBC (mM) |
---|---|---|
Staphylococcus aureus | 0.5 | 1.0 |
Escherichia coli | 0.5 | 2.0 |
Candida albicans | 1.0 | 2.5 |
Table 2: Cytotoxic Effects on L929 Mouse Fibroblasts
Concentration (mM) | Cell Viability (%) | ROS Levels (µM) |
---|---|---|
0.5 | 90 | 5 |
1.0 | 75 | 15 |
3.0 | 40 | 30 |
Q & A
Basic Research Questions
Q. What are the standard methodologies for synthesizing cobalt silicofluoride in laboratory settings?
- Methodological Answer : this compound synthesis typically involves the reaction of cobalt salts (e.g., cobalt chloride or nitrate) with hexafluorosilicic acid (HSiF) under controlled pH and temperature. A representative procedure includes dissolving cobalt chloride hexahydrate (CoClHO) in deionized water, followed by dropwise addition of HSiF with stirring at 60–80°C for 4–6 hours. The precipitate is filtered, washed, and dried under vacuum. Characterization via X-ray diffraction (XRD) and Fourier-transform infrared spectroscopy (FTIR) confirms crystallinity and bonding .
- Key Considerations : Ensure stoichiometric ratios are optimized to avoid impurities. Document reaction conditions (e.g., inert atmosphere if required) and purity of reagents .
Q. Which analytical techniques are essential for characterizing this compound’s structural and chemical properties?
- Methodological Answer :
- XRD : Determines crystallinity and phase purity. Compare peaks with reference databases (e.g., ICDD PDF-4+).
- FTIR/ATR Spectroscopy : Identifies Si-F and Co-F vibrational modes (e.g., 700–800 cm for Si-F stretching).
- Thermogravimetric Analysis (TGA) : Assesses thermal stability and decomposition pathways.
- Elemental Analysis (EDS/ICP-MS) : Quantifies Co, Si, and F content.
- SEM/TEM : Evaluates morphology and particle size distribution .
Q. What safety protocols are critical when handling this compound in laboratory experiments?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation of dust/aerosols.
- Storage : Keep in airtight containers away from moisture and incompatible materials (e.g., glass, which reacts with fluorides).
- Waste Disposal : Neutralize residues with calcium hydroxide before disposal. Follow institutional guidelines for hazardous waste .
- Risk Mitigation : Monitor for symptoms of fluoride exposure (e.g., skin irritation, respiratory distress). Emergency procedures should include immediate rinsing of affected areas and medical consultation .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict this compound’s reactivity and electronic structure?
- Methodological Answer : Density Functional Theory (DFT) simulations can model the compound’s electronic properties, such as bandgap and charge distribution. Use software like Gaussian or VASP to optimize geometry and calculate frontier molecular orbitals. Validate models against experimental XRD and spectroscopic data. For example, simulated IR spectra should align with observed Si-F vibrational frequencies .
- Data Integration : Compare calculated Co-F bond lengths with crystallographic data to refine force fields. Discrepancies >5% may necessitate re-evaluation of basis sets or exchange-correlation functionals .
Q. What experimental strategies resolve contradictions in this compound’s reported thermal stability?
- Methodological Answer : Conflicting TGA results (e.g., decomposition temperatures varying by >50°C) may arise from differences in sample hydration or impurity levels. Standardize protocols by:
- Pre-Treatment : Dry samples at 100°C for 24 hours to remove adsorbed water.
- Controlled Atmosphere : Conduct TGA under inert gas (N/Ar) to suppress oxidative decomposition.
- Replicate Experiments : Perform triplicate runs to assess reproducibility. Statistical analysis (e.g., ANOVA) identifies outliers .
Q. How can researchers design experiments to investigate this compound’s fluoride release kinetics in aqueous environments?
- Methodological Answer :
- Experimental Setup : Prepare buffered solutions (pH 4–10) and immerse this compound pellets. Use ion-selective electrodes or ICP-MS to measure F release over time.
- Kinetic Modeling : Apply pseudo-first-order or diffusion-controlled models (e.g., Higuchi equation) to describe release mechanisms.
- Variables : Control temperature, agitation rate, and surface area/volume ratio. For example, increasing pH may accelerate hydrolysis, releasing more F .
- Data Interpretation : Correlate fluoride release with changes in solution pH and solid-phase characterization (e.g., SEM to observe surface degradation) .
Q. Methodological Guidance for Data Reporting
- Reproducibility : Document experimental parameters (e.g., reagent purity, instrument calibration) in supplemental materials .
- Statistical Analysis : Report confidence intervals and error margins for quantitative data. Use tools like R or Python for regression analysis .
- Literature Review : Systematically compare findings with prior studies using frameworks like PRISMA. Address contradictions through meta-analysis .
Properties
IUPAC Name |
cobalt(2+);hexafluorosilicon(2-) | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Co.F6Si/c;1-7(2,3,4,5)6/q+2;-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGQWWKUOLIOJAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
F[Si-2](F)(F)(F)(F)F.[Co+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CoF6Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60545422 | |
Record name | Cobalt(2+) hexafluorosilicate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60545422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.009 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
12021-67-9, 12021-68-0 | |
Record name | Silicate(2-), hexafluoro-, cobalt(2+) (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=12021-67-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cobalt hexafluorosilicate(2-) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012021679 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cobalt(2+) hexafluorosilicate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60545422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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